molecular formula C27H26N4O3 B2835415 1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-N-phenyl-1H-imidazole-4-carboxamide CAS No. 1251667-76-1

1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-N-phenyl-1H-imidazole-4-carboxamide

Cat. No.: B2835415
CAS No.: 1251667-76-1
M. Wt: 454.53
InChI Key: NKWPRMNQWRGFRZ-UHFFFAOYSA-N
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Description

1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-N-phenyl-1H-imidazole-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes an imidazole ring, a methoxyphenyl group, and a propanamido linkage, making it a subject of interest for researchers.

Preparation Methods

The synthesis of 1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-N-phenyl-1H-imidazole-4-carboxamide typically involves multiple steps. One common synthetic route includes:

Industrial production methods may involve optimization of these steps to increase yield and reduce costs.

Chemical Reactions Analysis

1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-N-phenyl-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.

    Coupling Reactions: Suzuki-Miyaura coupling is a notable reaction for forming carbon-carbon bonds.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-N-phenyl-1H-imidazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-N-phenyl-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-N-phenyl-1H-imidazole-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the combination of functional groups that confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[[4-[3-(4-methoxyphenyl)propanoylamino]phenyl]methyl]-N-phenylimidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O3/c1-34-24-14-9-20(10-15-24)11-16-26(32)29-23-12-7-21(8-13-23)17-31-18-25(28-19-31)27(33)30-22-5-3-2-4-6-22/h2-10,12-15,18-19H,11,16-17H2,1H3,(H,29,32)(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKWPRMNQWRGFRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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